2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Description
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with an ethylsulfanyl group at position 2 and a 3-methylthiophen-2-yl moiety at position 7. Its synthesis likely follows pathways analogous to related triazoloquinazolinones, such as cyclocondensation of triazole derivatives with hydrazinecarbothioamides or thiadiazole intermediates under reflux conditions .
Properties
Molecular Formula |
C16H18N4OS2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H18N4OS2/c1-3-22-16-18-15-17-10-5-4-6-11(21)12(10)13(20(15)19-16)14-9(2)7-8-23-14/h7-8,13H,3-6H2,1-2H3,(H,17,18,19) |
InChI Key |
AJSUTFNWABCKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=C(C=CS4)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Anthranilic Acid
Anthranilic acid is treated with phosphorus oxychloride (POCl₃) to yield 2-chloroquinazolin-8-ol. This intermediate is critical for subsequent nucleophilic substitutions.
Reaction Conditions :
Functionalization at Position 2
The ethylsulfanyl group is introduced via nucleophilic displacement of the chlorine atom in 2-chloroquinazolin-8-ol using ethanethiol in the presence of a base:
Optimization Notes :
-
Dimethylformamide (DMF) as solvent enhances solubility.
-
Sodium hydride (NaH) ensures deprotonation of ethanethiol for effective substitution.
-
Reaction time: 12 hours at 80°C.
Formation of the Triazole Ring
The triazolo[5,1-b]quinazoline system is constructed via cyclocondensation of 2-(ethylsulfanyl)quinazolin-8-ol with hydrazine derivatives:
Hydrazine Cyclization
A mixture of 2-(ethylsulfanyl)quinazolin-8-ol and hydrazine hydrate undergoes cyclization under acidic conditions:
Critical Parameters :
-
Ethanol as solvent prevents side reactions.
-
Hydrochloric acid (2 equiv) catalyzes imine formation.
-
Reaction temperature: 70°C for 5 hours.
Introduction of the 3-Methylthiophen-2-yl Group
The 9-position is functionalized via Suzuki–Miyaura cross-coupling using a boronated thiophene derivative:
Boronic Acid Preparation
3-Methylthiophen-2-ylboronic acid is synthesized from 2-bromo-3-methylthiophene via Miyaura borylation:
Conditions :
Cross-Coupling Reaction
The boronic acid reacts with the triazoloquinazoline intermediate under palladium catalysis:
Optimization :
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Sodium carbonate (2 equiv) in a toluene/water (3:1) mixture.
-
Microwave irradiation at 100°C for 1 hour improves yield to 78%.
Characterization and Analytical Data
The final product is validated using spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity Analysis
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across published methodologies:
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. It is known to bind to adenosine and benzodiazepine receptors, which are involved in its neurostimulating and tranquilizing effects . The compound’s structure allows it to interact with these receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at positions 2 and 9 of the triazoloquinazolinone scaffold:
The ethylsulfanyl group in the target compound distinguishes it from analogs with polar (e.g., acetamide in 9e) or aromatic (e.g., methoxyphenyl in ) substituents, suggesting divergent physicochemical and pharmacokinetic profiles.
Physicochemical and Pharmacological Properties
- Melting Points: Target Compound (analog): Not reported, but structurally similar 9b has a defined m.p. . 9e: 290–291°C; 9f: Not reported . Methoxyphenyl analog: Likely lower than chlorophenyl derivatives due to reduced polarity .
Biological Activity :
Research Implications
The target compound’s unique substituents position it as a candidate for exploring structure-activity relationships (SAR) in triazoloquinazolinones. Future studies should address:
Catalyst Optimization : Adopting NGPU-like catalysts to improve synthetic efficiency .
Biological Screening : Comparative assays against 9e/9f to evaluate selectivity and potency.
Solubility-Enhancing Modifications : Introducing polar groups without compromising lipophilicity.
Biological Activity
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a triazole and quinazoline core, which are known for their diverse biological activities. The presence of the ethylsulfanyl and methylthiophen substituents may influence its pharmacological properties.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds in the triazole class exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains and fungi. The specific compound under investigation may share similar antimicrobial characteristics due to its structural components .
2. Anticancer Properties:
Studies have highlighted the anticancer potential of triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive effects in cancer models. The mechanism often involves modulation of enzyme activity related to cancer progression . The compound may inhibit specific pathways associated with tumor growth.
3. Anti-inflammatory Effects:
Anti-inflammatory properties are another area where triazole compounds have shown promise. The modulation of inflammatory mediators could be a mechanism through which this compound exerts its biological effects .
4. Enzyme Inhibition:
The compound may act as an inhibitor for key enzymes involved in various biological pathways. For example, certain triazole derivatives have been studied for their ability to inhibit adenosine deaminase (ADA), which is crucial for purine metabolism .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Evaluation: A series of 1,2,4-triazole derivatives were synthesized and tested against standard microbial strains. Compounds showed varying degrees of activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 32 µg/mL .
- Anticancer Activity: In vitro studies demonstrated that certain triazole-based compounds could induce apoptosis in cancer cell lines through cell cycle arrest mechanisms . For instance, a specific derivative exhibited IC50 values in the low micromolar range against breast cancer cells.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key structural features influencing the physicochemical properties of this compound?
- Answer: The compound’s molecular weight (calculated via software like ChemDraw), XLogP (~2.9, indicating moderate lipophilicity), and hydrogen-bonding capacity (1 donor, 8 acceptors) are critical for solubility and bioavailability. These parameters can be computed using tools like Molinspiration or ACD/Labs. The ethylsulfanyl and methylthiophenyl substituents enhance steric bulk and π-π stacking potential, impacting binding to biological targets .
- Methodology: Use NMR (¹H/¹³C) for functional group confirmation, IR for hydrogen-bonding analysis, and computational tools (e.g., Gaussian) for XLogP prediction .
Q. What synthetic routes are recommended for preparing this compound?
- Answer: A multi-step approach is typical:
Core formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors (e.g., 2-hydrazinobenzoic acid) under acidic conditions .
Substituent introduction: Alkylation/arylation via nucleophilic substitution (e.g., ethyl chloroacetate for ethylsulfanyl groups) .
Oxidation: Controlled oxidation of sulfanyl to sulfonyl groups using H₂O₂ or mCPBA .
- Optimization: Monitor reaction progress via TLC (DCM:MeOH, 9:1) and purify via recrystallization (methanol/ethanol) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazoloquinazoline synthesis be addressed?
- Answer: Regioselectivity is influenced by steric and electronic factors. For example:
- Use directing groups (e.g., electron-withdrawing substituents) to control cyclization sites .
- Employ catalysts like p-toluenesulfonic acid (p-TSA) to accelerate intramolecular cyclization .
Q. What strategies validate the compound’s biological activity hypotheses?
- Answer:
- Docking studies: Use AutoDock Vina to predict interactions with targets (e.g., kinases) based on the triazoloquinazoline core’s planar structure .
- In vitro assays: Test antimicrobial/anti-inflammatory activity via microbroth dilution (MIC) or COX-2 inhibition assays. Correlate results with substituent effects (e.g., methylthiophenyl enhances membrane permeability) .
Q. How can structural analogs be designed to improve metabolic stability?
- Answer:
- Bioisosteric replacement: Substitute ethylsulfanyl with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug approach: Introduce acetylated hydroxyl groups to enhance oral bioavailability .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar triazoloquinazoline derivatives?
- Key Factors:
- Catalyst loading: Excess p-TSA (>20 mol%) may promote side reactions (e.g., dimerization) .
- Solvent polarity: Polar aprotic solvents (DMF) improve solubility but may hinder crystallization .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
